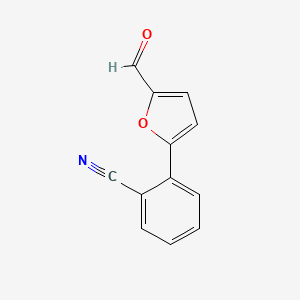

2-(5-Formyl-2-furyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

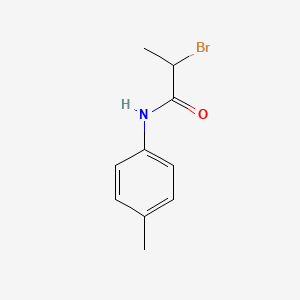

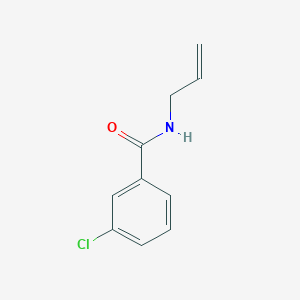

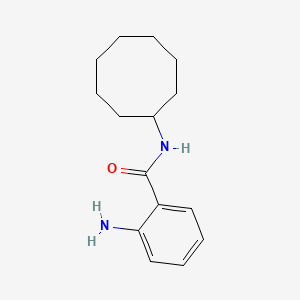

The compound of interest, 2-(5-Formyl-2-furyl)benzonitrile, is a biaryl molecule with potential applications in pharmaceuticals and as a building block in organic synthesis. It is related to compounds that have been synthesized and studied for their various chemical properties and reactivity patterns. The synthesis of related furyl-benzonitrile derivatives has been reported, indicating the importance of these compounds in the field of organic chemistry .

Synthesis Analysis

The synthesis of o-(5-Formyl-2-furyl)benzonitrile has been achieved through methods such as the Gomberg-Bachmann-Hey reaction, which is an older method for preparing such compounds. This reaction was chosen for its suitability for multigram synthesis, which is essential for the development of drug candidates with furyl-aryl structural features . Other methods for synthesizing related compounds involve Suzuki-Miyaura cross-coupling reactions, which have been used to produce 2-formyl-5-heteroarylfuran derivatives from 5-formyl-2-furylboronic acid .

Molecular Structure Analysis

The molecular structure of 2-(5-Formyl-2-furyl)benzonitrile is characterized by the presence of a furyl group attached to a benzonitrile moiety. The furyl group is known to participate in various reactions due to its electron-rich nature. For instance, studies on related compounds such as 2-(2-furyl)benzothiazole have shown that electrophilic reactions typically occur at the 5-position of the furan ring .

Chemical Reactions Analysis

The chemical reactivity of furyl-containing compounds is diverse. For example, 5-formyl-2-furylboronic acid has been used in Suzuki-Miyaura cross-coupling reactions, followed by Wittig olefination to produce pi-conjugated systems . Similarly, the synthesis of derivatives of 3-(5-nitro-2-furyl)acrylonitrile has been explored, demonstrating the versatility of furyl compounds in forming various heterocyclic structures . The reactivity of these compounds underlines the potential transformations that 2-(5-Formyl-2-furyl)benzonitrile could undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(5-Formyl-2-furyl)benzonitrile are not detailed in the provided papers, related furyl compounds exhibit interesting properties. For instance, the electrophilic and radical substitution reactions of 2-(2-furyl)benzothiazole have been studied, indicating that such compounds are reactive towards various reagents and can form multiple derivatives . The physical properties such as solubility, melting point, and stability of these compounds are crucial for their application in synthesis and pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis of Biaryl Motifs

The synthesis of o-(5-formyl-2-thienyl)benzonitrile and o-(5-formyl-2-furyl)benzonitrile, which are related to 2-(5-formyl-2-furyl)benzonitrile, plays a significant role in the formation of biaryl motifs. These motifs are essential in numerous organic compounds, including drugs for hypertension treatment such as valsartan, losartan, and irbesartan. The synthesis process has been improved for large-scale production, overcoming the limitations of previous methods which were not suitable for multigram synthesis (Lovrić et al., 2018).

Electrophilic Reactions

Studies on the electrophilic reactions of related compounds, such as 2-(2-furyl)benzothiazole, provide insights into the reactivity of the furan ring in these structures. These reactions include nitration, bromination, hydroxymethylation, formylation, and acylation, indicating the versatility of these compounds in chemical synthesis (Melnikova et al., 2008).

Development of Anti-Malarial Agents

The compound 2-(5-Formyl-2-furyl)benzonitrile has been explored in the development of anti-malarial agents. Specifically, [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, a related compound, has shown potential as a novel lead for anti-malarial agents, demonstrating the importance of this chemical class in pharmaceutical research (Wiesner et al., 2003).

Preparation of Substituted Furans

Research on the synthesis and transformations of related compounds, such as trans-2-[β-(2-furyl)vinyl]benzoxazole, highlights the potential of these compounds in the preparation of substituted furans. Such compounds are integral in various chemical syntheses, demonstrating their utility in the creation of complex organic structures (Aleksandrov et al., 2015).

Propiedades

IUPAC Name |

2-(5-formylfuran-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHWLBNYUIICMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391138 |

Source

|

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Formyl-2-furyl)benzonitrile | |

CAS RN |

299442-23-2 |

Source

|

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)